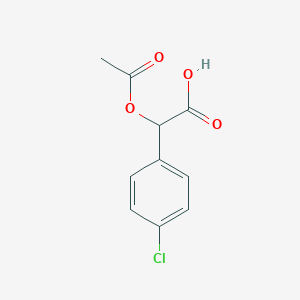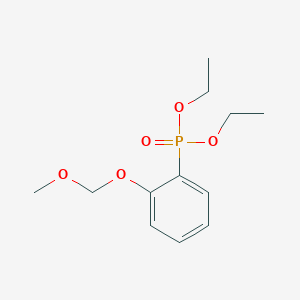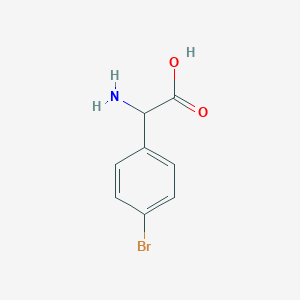
2-amino-2-(4-bromophenyl)acetic Acid
Übersicht
Beschreibung
2-amino-2-(4-bromophenyl)acetic Acid, also known by its CAS Number 119397-06-7, is a compound with the linear formula C8H8BrNO2 . It is closely related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(4-bromophenyl)acetic Acid consists of a benzene ring substituted with a bromine atom and an acetic acid group, which itself is substituted with an amino group . The exact 3D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-2-(4-bromophenyl)acetic Acid include a molecular weight of 230.06 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Summary : “2-amino-2-(4-bromophenyl)acetic Acid” is a chemical compound used in organic synthesis . It’s a solid substance with a molecular weight of 230.06 .
Preparation of Polymandelide
- Summary : α-Bromophenylacetic acid, a similar compound to “2-amino-2-(4-bromophenyl)acetic Acid”, can be used to prepare Polymandelide .
- Methods of Application : This involves reacting α-Bromophenylacetic acid with triethylamine .
- Results : The result of this reaction is the formation of Polymandelide .
Preparation of α-Mercaptophenylacetic Acid
- Summary : α-Bromophenylacetic acid can also be used to prepare α-Mercaptophenylacetic acid .
- Methods of Application : This involves treating α-Bromophenylacetic acid with sodium hydrosulfide (NaSH·H2O) .
- Results : The result of this reaction is the formation of α-Mercaptophenylacetic acid .
Inhibitor of Mammalian Collagenase and Elastase
- Summary : 2-Bromo-2-phenylacetic Acid, a compound similar to “2-amino-2-(4-bromophenyl)acetic Acid”, can be used as an inhibitor of mammalian collagenase and elastase .
- Methods of Application : This compound can be introduced into biological systems to inhibit the activity of collagenase and elastase, enzymes that break down collagen and elastin respectively .
- Results : The inhibition of these enzymes can have various effects, such as slowing the breakdown of collagen and elastin in the body .
Extraction of Nonylphenol Polyethoxy Carboxylates
- Summary : 4-Bromophenylacetic acid, a compound similar to “2-amino-2-(4-bromophenyl)acetic Acid”, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : This involves using 4-Bromophenylacetic acid as a standard in the extraction process .
- Results : The extraction of nonylphenol polyethoxy carboxylates can be important for environmental monitoring and research .
Inhibitor of Mammalian Collagenase and Elastase
- Summary : 2-Bromo-2-phenylacetic Acid, a compound similar to “2-amino-2-(4-bromophenyl)acetic Acid”, can be used as an inhibitor of mammalian collagenase and elastase .
- Methods of Application : This compound can be introduced into biological systems to inhibit the activity of collagenase and elastase, enzymes that break down collagen and elastin respectively .
- Results : The inhibition of these enzymes can have various effects, such as slowing the breakdown of collagen and elastin in the body .
Extraction of Nonylphenol Polyethoxy Carboxylates
- Summary : 4-Bromophenylacetic acid, a compound similar to “2-amino-2-(4-bromophenyl)acetic Acid”, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : This involves using 4-Bromophenylacetic acid as a standard in the extraction process .
- Results : The extraction of nonylphenol polyethoxy carboxylates can be important for environmental monitoring and research .
Eigenschaften
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQICUORRMFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991364 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-bromophenyl)acetic Acid | |
CAS RN |
71079-03-3 | |
| Record name | Amino(4-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



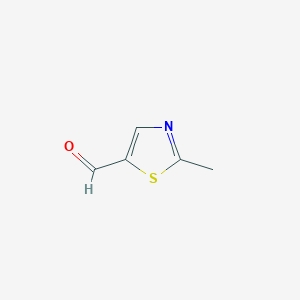
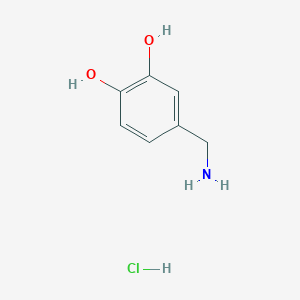
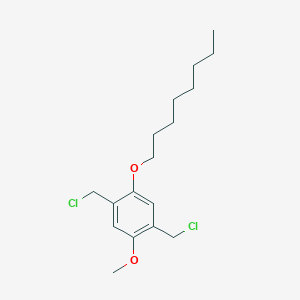
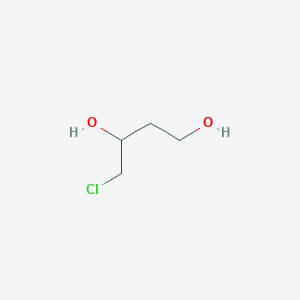
![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)






